Lipophilicity (LogP) Advantage Over Non-Fluorinated Analog 2-Methyl-3-butyn-2-ol
The trifluoromethyl group on 5,5,5-trifluoro-2-methylpent-3-yn-2-ol elevates its calculated logP to 1.323 , compared with an experimental logP of 0.318 for its direct non-fluorinated analog 2-methyl-3-butyn-2-ol (CAS 115-19-5) . This ~1.0 logP unit increase corresponds to an approximately 10-fold higher octanol-water partition coefficient, translating to significantly greater membrane permeability when the scaffold is incorporated into a bioactive molecule. This differentiation is critical in lead optimization where balancing lipophilicity governs oral bioavailability and CNS penetration.
| Evidence Dimension | Lipophilicity (logP / partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.323 (calculated, Leyan platform) |
| Comparator Or Baseline | 2-Methyl-3-butyn-2-ol: LogP 0.318 at 20–25°C (ChemicalBook) |
| Quantified Difference | ΔlogP ≈ +1.0 (~10× higher octanol-water partition coefficient) |
| Conditions | Calculated logP (target) vs. experimentally measured logP (comparator) at 20–25°C |
Why This Matters
A one-log-unit lipophilicity gain is often the difference between a compound that crosses a biological membrane and one that does not, making the CF₃-bearing building block the preferred choice when membrane permeability is a design requirement.
